molecular formula C16H14ClN3O2 B8349727 Ethyl 4-[(3-chlorophenyl)amino]-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

Ethyl 4-[(3-chlorophenyl)amino]-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

Cat. No. B8349727
M. Wt: 315.75 g/mol
InChI Key: QDGHLPDRWWLXPS-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

A mixture of ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (0.49 g), 3-chloroaniline (0.46 ml) and methanesulfonic acid (0.28 ml) in 1,4-dioxan (10 ml) was irradiated at 180° C. for 30 minutes with microwaves. The residue was partitioned between ethyl acetate and water, the aqueous layer was separated, basified with an aqueous 2M sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated to afford the title compound as a brown solid (0.91 g).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[CH:9][NH:10][C:6]=2[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][N:3]=1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20].CS(O)(=O)=O>O1CCOCC1>[Cl:16][C:17]1[CH:18]=[C:19]([NH:20][C:2]2[C:7]3[CH:8]=[CH:9][NH:10][C:6]=3[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][N:3]=2)[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
ClC1=NC=C(C2=C1C=CN2)C(=O)OCC
Name
Quantity
0.46 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
0.28 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated at 180° C. for 30 minutes with microwaves
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=NC=C(C2=C1C=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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